molecular formula C26H23NO3 B2819799 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866016-61-7

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2819799
CAS No.: 866016-61-7
M. Wt: 397.474
InChI Key: JBTAAGJJZSPSJJ-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural class renowned for diverse pharmacological activities, including antibacterial, anti-neurodegenerative, and anti-inflammatory effects . The compound features a benzyl group at the N1 position, an ethoxy substituent at C6, and a 4-methylbenzoyl moiety at C3 (Figure 1). Its synthesis likely follows methodologies analogous to other 3-acyl-1,4-dihydroquinolin-4-ones, involving β-keto amide intermediates derived from reactions between diketene/anilines or substituted acetyl acetates and anilines .

Properties

IUPAC Name

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-3-30-21-13-14-24-22(15-21)26(29)23(25(28)20-11-9-18(2)10-12-20)17-27(24)16-19-7-5-4-6-8-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTAAGJJZSPSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through multi-step organic synthesis. A typical synthetic route might involve:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized using the Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzyl Group: Benzylation of the quinoline core can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.

    Acylation: The final step involves the acylation of the quinoline core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituents (Position) Key Pharmacological Activity Potency (IC₅₀ or Activity Rank) References
Target Compound N1: Benzyl; C3: 4-methylbenzoyl; C6: Ethoxy Anti-inflammatory, Antibacterial Not explicitly reported
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone N1: 4-Chlorobenzyl; C3: 4-isopropylphenylsulfonyl; C6: Ethoxy Unknown (structural analog) N/A
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93) N1: Butyl; C3: 4-methoxybenzoyl Antimitotic/antitumor Moderate activity (IC₅₀: >10 μM)
1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 94) N1: Pentyl; C3: 4-methoxybenzoyl Antimitotic/antitumor Moderate activity (IC₅₀: >10 μM)
1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80) N1: Butyl; C3: Naphthalene-1-carbonyl Antimitotic/antitumor High activity (IC₅₀: ~6–8 μM)

Key Findings from Structural Comparisons

C3 Acyl Group Influence :

  • The 4-methylbenzoyl group in the target compound is associated with enhanced bioactivity compared to 4-methoxybenzoyl analogs. demonstrates that 4-methylbenzoyl derivatives (e.g., B1–B6) exhibit IC₅₀ values of 6–8 μM against pathogens, whereas methoxy-substituted analogs (B7–B13) show reduced potency . This suggests that electron-donating methyl groups improve target binding or metabolic stability over methoxy substituents.
  • Bulky aromatic groups at C3, such as naphthalene-1-carbonyl (Compound 80), further enhance activity, achieving IC₅₀ values comparable to 4-methylbenzoyl derivatives .

N1 Alkyl/Aryl Chain Effects: The benzyl group in the target compound may confer greater lipophilicity and membrane permeability compared to alkyl chains (e.g., butyl or pentyl in Compounds 93–94).

C6 Ethoxy Substitution: The ethoxy group at C6 is conserved in the target compound and its sulfonyl analog (), implying a role in solubility or steric hindrance modulation.

Sulfonyl vs. Acyl Groups :

  • Replacing the 4-methylbenzoyl group with a sulfonyl moiety (e.g., 4-isopropylphenylsulfonyl in ) alters electronic and steric properties. Sulfonyl groups are stronger electron-withdrawing groups, which may reduce π-π stacking interactions critical for activity in acyl-substituted derivatives .

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